molecular formula C11H14N2O4S B14859250 methyl (2E)-[(4-methylphenyl)hydrazono](methylsulfonyl)acetate

methyl (2E)-[(4-methylphenyl)hydrazono](methylsulfonyl)acetate

Cat. No.: B14859250
M. Wt: 270.31 g/mol
InChI Key: GCUMUQASYSXRBV-JLHYYAGUSA-N
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Description

Methyl (2E)-2-methanesulfonyl-2-[2-(4-methylphenyl)hydrazin-1-ylidene]acetate is an organic compound with a complex structure that includes a methanesulfonyl group, a hydrazone linkage, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-methanesulfonyl-2-[2-(4-methylphenyl)hydrazin-1-ylidene]acetate typically involves the reaction of a methanesulfonyl chloride with a hydrazone derivative. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar reaction conditions and synthetic routes are scaled up for industrial applications, with additional steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-methanesulfonyl-2-[2-(4-methylphenyl)hydrazin-1-ylidene]acetate can undergo various types of chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The hydrazone linkage can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl (2E)-2-methanesulfonyl-2-[2-(4-methylphenyl)hydrazin-1-ylidene]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2E)-2-methanesulfonyl-2-[2-(4-methylphenyl)hydrazin-1-ylidene]acetate involves its interaction with various molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The hydrazone linkage can undergo hydrolysis or reduction, leading to the release of active intermediates that interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate: Similar structure with a chloro and methoxy group instead of a methanesulfonyl and methyl group.

    1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one: Contains a hydrazone linkage and a methoxyphenyl group.

Uniqueness

Methyl (2E)-2-methanesulfonyl-2-[2-(4-methylphenyl)hydrazin-1-ylidene]acetate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the methanesulfonyl group makes it a versatile intermediate in organic synthesis, while the hydrazone linkage provides opportunities for further functionalization and derivatization.

Properties

Molecular Formula

C11H14N2O4S

Molecular Weight

270.31 g/mol

IUPAC Name

methyl (2E)-2-[(4-methylphenyl)hydrazinylidene]-2-methylsulfonylacetate

InChI

InChI=1S/C11H14N2O4S/c1-8-4-6-9(7-5-8)12-13-10(11(14)17-2)18(3,15)16/h4-7,12H,1-3H3/b13-10+

InChI Key

GCUMUQASYSXRBV-JLHYYAGUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N/N=C(\C(=O)OC)/S(=O)(=O)C

Canonical SMILES

CC1=CC=C(C=C1)NN=C(C(=O)OC)S(=O)(=O)C

Origin of Product

United States

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